8-Nitro-1,2,3,5,6,7-hexahydro-s-indacen-4-amine
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Overview
Description
8-Nitro-1,2,3,5,6,7-hexahydro-s-indacen-4-amine is an organic compound with the molecular formula C₁₂H₁₄N₂O₂ and a molecular weight of 218.25 g/mol . This compound is characterized by its unique structure, which includes a nitro group and a hexahydro-s-indacen-4-amine core. It is primarily used in research settings and has various applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Nitro-1,2,3,5,6,7-hexahydro-s-indacen-4-amine typically involves the nitration of 1,2,3,5,6,7-hexahydro-s-indacen-4-amine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction is exothermic, and careful temperature control is necessary to prevent side reactions and degradation of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
8-Nitro-1,2,3,5,6,7-hexahydro-s-indacen-4-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic medium.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Reduction: The major product is 1,2,3,5,6,7-hexahydro-s-indacen-4-amine.
Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives of the original compound.
Scientific Research Applications
8-Nitro-1,2,3,5,6,7-hexahydro-s-indacen-4-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 8-Nitro-1,2,3,5,6,7-hexahydro-s-indacen-4-amine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or signaling pathways, contributing to its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
1,2,3,5,6,7-Hexahydro-s-indacen-4-amine: Lacks the nitro group, making it less reactive in certain chemical reactions.
4-Nitro-1,2,3,5,6,7-hexahydro-s-indacene: Similar structure but different substitution pattern, leading to different chemical and biological properties.
Uniqueness
8-Nitro-1,2,3,5,6,7-hexahydro-s-indacen-4-amine is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
8-nitro-1,2,3,5,6,7-hexahydro-s-indacen-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c13-11-7-3-1-5-9(7)12(14(15)16)10-6-2-4-8(10)11/h1-6,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYGZKZDCSRPOSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C(=C3CCCC3=C2N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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